molecular formula C17H16ClN3OS B5732372 3-[(3-chlorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole

3-[(3-chlorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole

Cat. No. B5732372
M. Wt: 345.8 g/mol
InChI Key: FMTCJBBHFZUMDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-chlorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole is a chemical compound that belongs to the triazole family. It is a heterocyclic organic compound that has been studied extensively for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[(3-chlorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) that are involved in the production of inflammatory mediators. It is also believed to act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and induces apoptosis. It has also been shown to have anti-inflammatory and anti-microbial effects. In vivo studies have shown that it has a low toxicity profile and does not cause any significant adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(3-chlorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole is its potential as a building block for the synthesis of new materials. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the main limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the study of 3-[(3-chlorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole. One direction is to further investigate its potential as an anti-tumor agent and anti-inflammatory agent. Another direction is to investigate its potential as a building block for the synthesis of new materials. Additionally, further studies are needed to understand its mechanism of action and optimize its use in various applications.

Synthesis Methods

The synthesis of 3-[(3-chlorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole involves the reaction of 3-chlorobenzyl chloride with potassium thioacetate to form 3-(3-chlorobenzylthio)propionic acid. The acid is then treated with hydrazine hydrate to form 3-(3-chlorobenzylthio)propionohydrazide. The final step involves the reaction of 3-(3-chlorobenzylthio)propionohydrazide with 4-methoxyphenylacetic acid and acetic anhydride to form this compound.

Scientific Research Applications

3-[(3-chlorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole has been studied extensively for its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, it has been studied for its potential as an anti-tumor agent, anti-inflammatory agent, and anti-microbial agent. In agrochemicals, it has been studied for its potential as a fungicide and herbicide. In material science, it has been studied for its potential as a building block for the synthesis of new materials.

properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c1-21-16(13-6-8-15(22-2)9-7-13)19-20-17(21)23-11-12-4-3-5-14(18)10-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTCJBBHFZUMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.